N-(3-Amino-2,6-difluorophenyl)acetamide

Catalog No.
S3319154
CAS No.
946826-47-7
M.F
C8H8F2N2O
M. Wt
186.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Amino-2,6-difluorophenyl)acetamide

CAS Number

946826-47-7

Product Name

N-(3-Amino-2,6-difluorophenyl)acetamide

IUPAC Name

N-(3-amino-2,6-difluorophenyl)acetamide

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16

InChI

InChI=1S/C8H8F2N2O/c1-4(13)12-8-5(9)2-3-6(11)7(8)10/h2-3H,11H2,1H3,(H,12,13)

InChI Key

ZVNQJJLMTSCQSO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1F)N)F

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1F)N)F

N-(3-Amino-2,6-difluorophenyl)acetamide is a chemical compound characterized by the molecular formula C₈H₈F₂N₂O and a molecular weight of approximately 186.16 g/mol. This compound features an acetamide functional group attached to a 3-amino-2,6-difluorophenyl moiety, indicating the presence of two fluorine atoms on the aromatic ring. The structure can be represented as follows:

  • IUPAC Name: N-(3-amino-2,6-difluorophenyl)acetamide
  • CAS Number: 946826-47-7
  • SMILES Notation: CC(NC1=C(F)C=CC(N)=C1F)=O

This compound is noted for its potential applications in medicinal chemistry and research due to its unique structural features.

Typical of amides and aromatic compounds. Key reactions include:

  • Acylation Reactions: The amino group can undergo acylation, leading to the formation of more complex amides.
  • Electrophilic Substitution: The difluorophenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

Research indicates that N-(3-amino-2,6-difluorophenyl)acetamide exhibits notable biological activity, particularly in the realm of pharmacology. Its structural characteristics suggest potential as:

  • Anticancer Agent: Preliminary studies have shown that compounds with similar structures may inhibit tumor growth.
  • Antimicrobial Properties: The presence of the amino group enhances its interaction with biological targets, suggesting possible antimicrobial effects.

The synthesis of N-(3-amino-2,6-difluorophenyl)acetamide can be achieved through several methods:

  • Multi-Step Synthesis:
    • Starting from 2,6-difluoroaniline, it can be reacted with acetic anhydride or acetyl chloride to form the acetamide.
    • The introduction of the amino group may involve nitration followed by reduction.
  • Direct Amination:
    • Using appropriate reagents like potassium nitrate and sulfuric acid under controlled conditions allows for direct amination of the difluorophenyl precursor .

N-(3-Amino-2,6-difluorophenyl)acetamide has several applications in various fields:

  • Pharmaceutical Development: Its potential as a drug candidate makes it valuable in medicinal chemistry.
  • Research Reagent: Utilized in laboratories for synthesizing other complex organic molecules.
  • Material Science: Investigated for use in developing new materials due to its unique chemical properties.

Studies on N-(3-amino-2,6-difluorophenyl)acetamide's interactions with biological systems have revealed insights into its mechanism of action:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can elucidate its biological efficacy.
  • Cell Line Studies: Testing on various cancer cell lines has shown promise in inhibiting cell proliferation.

Several compounds share structural similarities with N-(3-amino-2,6-difluorophenyl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(2-Amino-5-fluorophenyl)acetamideC₈H₈F₁N₂OContains a single fluorine atom
N-(4-Amino-2-fluorophenyl)acetamideC₈H₈F₁N₂ODifferent positioning of amino and fluorine groups
N-(3-Amino-4-fluorophenyl)acetamideC₈H₈F₁N₂OVariation in substitution on the aromatic ring

Uniqueness of N-(3-Amino-2,6-difluorophenyl)acetamide

The unique combination of two fluorine atoms at specific positions on the phenyl ring distinguishes N-(3-amino-2,6-difluorophenyl)acetamide from its analogs. This specific arrangement may influence its biological activity and reactivity patterns compared to similar compounds.

XLogP3

0.6

Wikipedia

N-(3-Amino-2,6-difluorophenyl)acetamide

Dates

Modify: 2023-08-19

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